molecular formula C14H18N4O3S B2782047 N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1797974-88-9

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2782047
CAS No.: 1797974-88-9
M. Wt: 322.38
InChI Key: KZVFDIAKWIFEOV-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group substituted with a dimethylamino group and an ethoxy group, as well as a benzenesulfonamide moiety. Its unique structure makes it a candidate for further research and development in multiple scientific domains.

Mechanism of Action

Target of Action

The primary target of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide, also known as N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzenesulfonamide, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX genes is often associated with uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . The inhibition of CA IX leads to a significant decrease in tumor cell proliferation . It’s also suggested that this compound might act as a dihydrofolate reductase (DHFR) inhibitor , which is another mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from aerobic to anaerobic glycolysis . This shift results in a significant modification in pH, which can lead to the death of the tumor cells . Moreover, the potential inhibition of DHFR can interfere with the synthesis of nucleotides and proteins, which are essential for cell growth and replication .

Result of Action

The inhibition of CA IX by this compound leads to a significant decrease in tumor cell proliferation . Some derivatives of this compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, one of the derivatives was able to induce apoptosis in MDA-MB-231 (a triple-negative breast cancer cell line) with a significant increase in the annexin V-FITC percent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the polarity of the environment can affect the photo-induced intramolecular charge transfer processes, which play a pivotal role in the excited state reaction dynamics in donor-bridge-acceptor systems . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core One common approach is to start with a pyrimidinyl derivative, which undergoes substitution reactions to introduce the dimethylamino and ethoxy groups

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially at the pyrimidinyl or benzenesulfonamide moieties.

  • Reduction: Reduction reactions might target the pyrimidinyl group, altering its electronic properties.

Common Reagents and Conditions:

  • Oxidation reactions might use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions could employ hydrogen gas or metal hydrides.

  • Substitution reactions often involve nucleophiles and electrophiles, with conditions tailored to the specific groups being introduced.

Major Products Formed:

  • Oxidation products might include hydroxylated or carboxylated derivatives.

  • Reduction products could result in amines or other reduced forms.

  • Substitution reactions would yield derivatives with various functional groups attached to the core structure.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound might be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features could allow it to interact with specific biological targets.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological systems could make it a candidate for therapeutic agents, particularly in areas such as anti-inflammatory or antimicrobial treatments.

Industry: In industrial applications, the compound could be used in the production of materials, such as polymers or coatings, where its chemical properties provide desirable characteristics.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A compound with a similar dimethylamino group but lacking the pyrimidinyl and benzenesulfonamide moieties.

  • Ethoxypyrimidinyl derivatives: Compounds with similar pyrimidinyl and ethoxy groups but different substituents.

Uniqueness: N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide is unique due to its combination of functional groups, which provides a distinct set of chemical properties compared to similar compounds

Biological Activity

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide is a compound that has attracted attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzenesulfonamide, with a molecular formula of C14H18N4O3S and a molecular weight of 322.39 g/mol. Its structure features a pyrimidinyl group substituted with a dimethylamino group and an ethoxy group, along with a benzenesulfonamide moiety.

The primary biological activity of this compound is its selective inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH levels in tumor cells. The inhibition of CA IX shifts tumor cell metabolism from aerobic to anaerobic glycolysis, leading to reduced proliferation rates in cancer cells.

Key Mechanism Details:

  • Target Enzyme : Carbonic Anhydrase IX (CA IX)
  • Mode of Action : Inhibition of enzymatic activity
  • Biochemical Pathways Affected : Alters metabolic pathways favoring anaerobic conditions
  • Result : Significant decrease in tumor cell proliferation

Research Findings

Recent studies have highlighted the compound's potential in cancer therapy due to its selective action against CA IX. Below is a summary of notable research findings:

Study ReferenceIC50 Value for CA IXSelectivity Ratio (CA IX/CA II)Observations
10.93–25.06 nMHighInduces apoptosis in MDA-MB-231 cells
Not specifiedSignificantShifts metabolism to anaerobic glycolysis

Case Studies

  • Induction of Apoptosis : In studies involving MDA-MB-231 breast cancer cell lines, the compound demonstrated a remarkable ability to induce apoptosis, evidenced by a significant increase in annexin V-FITC positive cells, indicating late apoptotic phases.
  • Antibacterial Activity : The compound was evaluated for its antibacterial properties against Staphylococcus aureus and showed promising results, contributing to the understanding of its broader biological implications beyond cancer treatment.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from pyrimidinyl derivatives. Key synthetic routes include:

  • Substitution Reactions : Introducing the dimethylamino and ethoxy groups onto the pyrimidine core.
  • Oxidation and Reduction Reactions : Modifying the electronic properties of the compound through targeted chemical transformations.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-4-21-14-15-10-12(13(16-14)18(2)3)17-22(19,20)11-8-6-5-7-9-11/h5-10,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVFDIAKWIFEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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